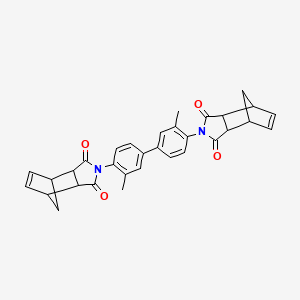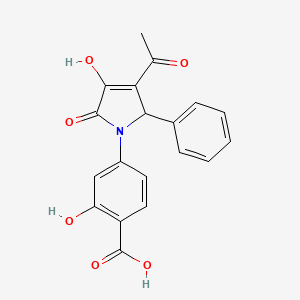![molecular formula C20H13Cl2N3O4 B11543256 N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichloro, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with 2-hydroxy-5-nitrobenzaldehyde under specific conditions to form the Schiff base. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the dichloro groups enhance its binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)benzamide
- N-(2-Hydroxy-5-nitrophenyl)benzamide
- N-(2,4-Dichloro-5-nitrophenyl)benzamide
Uniqueness
N-(2,4-DICHLORO-5-{[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is unique due to its combination of dichloro, hydroxy, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H13Cl2N3O4 |
|---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
N-[2,4-dichloro-5-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-15-9-16(22)18(24-20(27)12-4-2-1-3-5-12)10-17(15)23-11-13-8-14(25(28)29)6-7-19(13)26/h1-11,26H,(H,24,27) |
InChI Key |
XWQPFURNIVGXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11543179.png)
![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11543185.png)
![4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11543187.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B11543191.png)
![2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11543198.png)
![(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B11543204.png)
![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)

![3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543224.png)

![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
